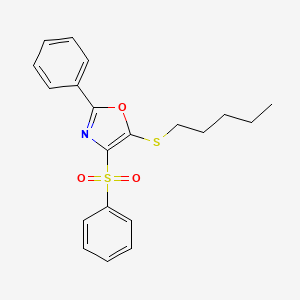

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

描述

属性

IUPAC Name |

4-(benzenesulfonyl)-5-pentylsulfanyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-2-3-10-15-25-20-19(26(22,23)17-13-8-5-9-14-17)21-18(24-20)16-11-6-4-7-12-16/h4-9,11-14H,2-3,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXLMAPRYVVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst can yield oxazole derivatives

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as solvent-free or green chemistry approaches, can enhance the scalability of the synthesis .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The phenyl and pentylthio groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Various substituted oxazole derivatives.

科学研究应用

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Oxazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . Research is ongoing to explore its efficacy in various therapeutic applications.

作用机制

The mechanism of action of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is largely dependent on its interaction with biological targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biochemical pathways . The presence of the pentylthio and phenylsulfonyl groups can enhance its binding affinity and specificity towards certain molecular targets.

相似化合物的比较

Substituent Effects: Pentylthio vs. Fluorobenzylthio

A direct structural analogue, 4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole (ZINC2721593), replaces the pentylthio group with a 4-fluorobenzylthio substituent . Key differences include:

| Property | Target Compound | Fluorobenzylthio Analogue |

|---|---|---|

| Substituent | -S-C₅H₁₁ (lipophilic) | -S-CH₂-C₆H₄-F (polar, electronegative) |

| Molecular Weight | ~425.5 g/mol | ~455.5 g/mol |

| LogP (Predicted) | ~5.2 (higher lipophilicity) | ~4.1 (lower due to fluorine) |

| Bioavailability | Enhanced membrane permeability | Potential improved target binding |

The fluorinated analogue’s electronegative fluorine atom may strengthen halogen bonding or dipole interactions in biological systems, whereas the pentylthio group increases hydrophobicity, favoring passive diffusion .

Heterocyclic Core Variations: Oxazole vs. Triazole and Oxadiazole

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () replaces the oxazole core with a triazole-thione structure. Triazoles offer additional hydrogen-bonding sites (N-H) but reduced aromatic stability compared to oxazoles.

5-[4-(Phenylsulfonyl)phenyl]-1,3,4-oxadiazole () features an oxadiazole ring, which is more electron-deficient than oxazole, altering reactivity in electrophilic substitutions .

Key Advantages of Van Leusen’s Method :

- High regioselectivity for oxazole formation.

- Compatibility with diverse aldehydes, enabling modular substitution .

生物活性

5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is an oxazole derivative that has garnered attention due to its promising biological activities. This compound features a unique structural arrangement that includes a thioether group and a sulfonyl moiety, which contribute to its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure enhances its biological activity through the following features:

- Oxazole Ring : A five-membered heterocyclic ring that is a common scaffold in many biologically active compounds.

- Pentylthio Group : Increases lipophilicity, aiding in membrane penetration and interaction with cellular targets.

- Phenylsulfonyl Moiety : Contributes to the compound's stability and reactivity, allowing for diverse biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms involving enzyme inhibition or disruption of cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes involved in tumor growth. Interaction studies have demonstrated its potential to bind with various receptors and enzymes critical for cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound appears to inhibit specific metabolic enzymes, disrupting essential cellular functions.

- Receptor Modulation : It may modulate receptor activities that are crucial for cell signaling, impacting processes such as proliferation and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Hexylthio)-2-phenyl-4-(phenylsulfonyl)oxazole | Similar thioether and sulfonamide groups | Antimicrobial properties |

| 5-(Butyldithio)-2-methyl-4-(phenylsulfonyl)oxazole | Thioether group with shorter alkane chain | Anticancer activity |

| 5-(Octyloxy)-2-phenyl-4-(phenylsulfonyl)oxazole | Ether instead of thioether | Potentially reduced toxicity |

This table illustrates how variations in structural features can influence biological activity, highlighting the significance of the pentylthio group in enhancing both lipophilicity and biological effectiveness.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods : The synthesis typically involves multi-step organic reactions optimized for yield and purity. Continuous flow chemistry has been explored to enhance efficiency in industrial applications.

- Biological Evaluations : Various pharmacological tests have been conducted to assess the compound's efficacy against microbial strains and cancer cells. For instance, studies have shown that it effectively inhibits key enzymes involved in metabolic pathways critical for cell survival .

- Toxicity Assessments : Preliminary toxicity evaluations indicate low toxicity levels in model organisms, suggesting a favorable safety profile for further development .

常见问题

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity at the oxazole ring, facilitating nucleophilic attacks. Halogenated phenyl groups (e.g., 4-fluorophenyl) improve metabolic stability and target binding .

- Steric effects : Bulky substituents on the phenyl ring reduce enzymatic degradation but may hinder target interactions. For example, analogs with para-substituted phenyls show higher bioactivity than ortho-substituted variants .

- Activity correlation : Derivatives with sulfur-containing groups (e.g., thioethers) exhibit enhanced antimicrobial and anti-inflammatory properties due to thiol-disulfide exchange mechanisms .

What strategies can resolve contradictions in biological activity data across different studies involving sulfonyl-containing oxazole derivatives?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer studies) .

- Structural analogs : Compare activity trends with structurally similar compounds (e.g., 5-(substituted thio)-4-sulfonyl oxazoles) to identify substituent-specific effects .

- Dose-response validation : Perform IC₅₀/EC₅₀ studies across multiple concentrations to rule out false positives/negatives .

What are the documented chemical reactions involving the thioether group in this compound?

Q. Basic

- Oxidation : Reaction with H₂O₂ or mCPBA converts the thioether (–S–) to a sulfone (–SO₂–), altering electronic properties .

- Nucleophilic substitution : Displacement of the pentylthio group with amines (e.g., morpholine) under basic conditions to generate analogs .

- Radical reactions : Participation in thiol-ene click chemistry for polymer-functionalized derivatives .

How can computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with phenyl rings .

- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions using Gaussian09. The sulfonyl group’s high ESP enhances binding to cationic active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

What are the recommended storage and handling protocols for this compound to ensure stability?

Q. Basic

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light, which may degrade the oxazole ring .

What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Q. Advanced

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (C–S: ~1.81 Å) and angles (C–N–C: ~105°). Use synchrotron radiation for high-resolution data .

- Powder XRD : Confirm polymorphic purity by matching experimental patterns with simulated data from Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。